molecular formula C22H25N3O4S B2690015 N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine CAS No. 862739-95-5

N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine

Cat. No.: B2690015
CAS No.: 862739-95-5
M. Wt: 427.52
InChI Key: OQJSIHHLMLXWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine: is a complex organic compound that features a morpholine ring, a phenylsulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation, where a phenylsulfonyl chloride reacts with the oxazole derivative in the presence of a base.

    Attachment of the Morpholinoethyl Group: The final step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced to the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring or the phenylsulfonyl group.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholinoethyl group may enhance its binding affinity, while the phenylsulfonyl and oxazole rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)thiazol-5-amine: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)imidazol-5-amine: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the oxazole ring, in particular, differentiates it from similar compounds and may offer unique reactivity and binding characteristics.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-17-7-9-18(10-8-17)20-24-22(30(26,27)19-5-3-2-4-6-19)21(29-20)23-11-12-25-13-15-28-16-14-25/h2-10,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJSIHHLMLXWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.